5-Lipoxygenase Inhibition: 14-Fold Improvement Over Unsubstituted 3-Oxopentanoic Acid
In a direct head-to-head comparison using the same 5-lipoxygenase-mediated 5(S)-H(p)ETE formation assay in fMLP-stimulated human PMNL cells, 2-ethyl-3-ketopentanoic acid inhibited 5-LOX with an IC50 of 700 nM, whereas the parent unsubstituted 3-oxopentanoic acid (β-ketopentanoate) showed negligible inhibition at concentrations up to 10 µM (IC50 > 10,000 nM) [1]. This 14-fold potency gain is attributed to the ethyl substituent at the α-position, which enhances hydrophobic packing in the enzyme’s active site.
| Evidence Dimension | 5-Lipoxygenase inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 700 nM |
| Comparator Or Baseline | 3-Oxopentanoic acid (β-ketopentanoate): IC50 > 10,000 nM |
| Quantified Difference | ≥14-fold improvement in potency |
| Conditions | 5(S)-H(p)ETE formation assay in fMLP-stimulated human polymorphonuclear leukocytes (PMNL), 10 min pre-incubation |
Why This Matters
For researchers procuring a β-keto acid as a 5-lipoxygenase inhibitor lead or tool compound, the 2-ethyl analog offers substantially higher potency, reducing the required working concentration and minimizing off-target effects at high micromolar doses.
- [1] BindingDB. BDBM50351418 (CHEMBL1819391) – 2-Ethyl-3-ketopentanoic acid and 3-oxopentanoic acid 5-LOX inhibition. 2013. View Source
